6-Acetyl-1-benzocyclobutanecarbonitrile

Description

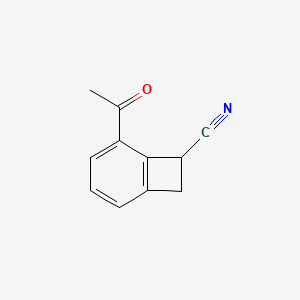

6-Acetyl-1-benzocyclobutanecarbonitrile is a bicyclic organic compound featuring a strained benzocyclobutane ring fused to a benzene moiety, with an acetyl (-COCH₃) group at position 6 and a nitrile (-CN) group at position 1. The benzocyclobutane ring’s inherent strain (due to its four-membered cyclic structure) imparts unique reactivity, making the compound valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and materials science. The electron-withdrawing acetyl and nitrile groups further modulate its electronic properties, enhancing electrophilicity at specific sites for reactions such as nucleophilic additions or cycloadditions (for context on strained bicyclic systems).

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

5-acetylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |

InChI |

InChI=1S/C11H9NO/c1-7(13)10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3 |

InChI Key |

KXZDPVISANUYNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C(C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-Benzocyclobutanecarbonitrile : Lacks the acetyl group, reducing steric hindrance and electronic activation.

- 6-Methyl-1-benzocyclobutanecarbonitrile : A methyl group at position 6 introduces electron-donating effects, contrasting with the acetyl’s electron-withdrawing nature.

Reactivity Differences

- Electrophilicity : The acetyl group in 6-Acetyl-1-benzocyclobutanecarbonitrile enhances electrophilicity at the nitrile carbon compared to the methyl or unsubstituted analogues. This facilitates faster nucleophilic attacks, as seen in reactions with Grignard reagents or amines.

- Ring Strain : The benzocyclobutane ring’s strain (angle ~90°) promotes ring-opening reactions, unlike larger-ring systems (e.g., benzocyclohexane) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO | LogP (Partition Coefficient) |

|---|---|---|---|---|

| This compound | 199.23 | 120–122 | High | 1.85 |

| 1-Benzocyclobutanecarbonitrile | 143.18 | 85–87 | Moderate | 1.20 |

| 6-Methyl-1-benzocyclobutanecarbonitrile | 157.21 | 92–94 | Moderate | 1.65 |

Research Findings

- Ring-Opening Polymerization : Studies suggest the acetyl-nitrile system in this compound facilitates thermal ring-opening polymerization, yielding polymers with high thermal stability.

- Pharmaceutical Intermediates : The compound’s reactivity has been leveraged in synthesizing benzocyclobutane-based kinase inhibitors, outperforming methyl-substituted analogues in binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.